molecular formula C15H18N2O3S B2810806 N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide CAS No. 1024726-20-2

N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide

Cat. No. B2810806
CAS RN: 1024726-20-2
M. Wt: 306.38
InChI Key: AJFSBLSAYZPPRK-NTEUORMPSA-N
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Description

N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BAY 41-2272 is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating various physiological processes.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation of Novel Compounds

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications. This study's methodology and findings can provide a framework for synthesizing and evaluating the antimicrobial properties of similar compounds, even though it does not directly involve the specific compound (Darwish et al., 2014).

Julia–Kocienski Synthesis of α,β-Unsaturated Esters and Weinreb Amides

Alonso et al. (2008) utilized tert-butyl α-(BTFPsulfonyl)acetate and Weinreb α-(BTFPsulfonyl)acetamide in the Julia–Kocienski olefination of aldehydes to synthesize α,β-unsaturated esters and Weinreb amides. This study demonstrates the utility of similar acetamide structures in organic synthesis, providing valuable insights into their reactivity and potential applications (Alonso et al., 2008).

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase

Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This study's focus on chemoselective acetylation and the use of enzymes as catalysts can offer valuable insights into the synthetic applications of similar acetamide compounds (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11(18)17-13-7-5-12(6-8-13)9-14(10-16)21(19,20)15(2,3)4/h5-9H,1-4H3,(H,17,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFSBLSAYZPPRK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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